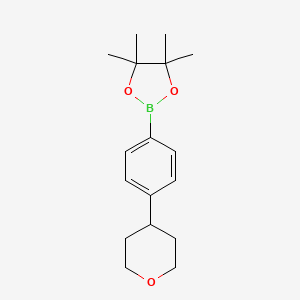

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is a boronic ester compound with the molecular formula C17H27BO4 and a molecular weight of 306.20 g/mol . This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 4-(4-Tetrahydropyranyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM) .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically uses palladium catalysts such as Pd(PPh3)4, with bases like K2CO3 or NaOH in solvents like THF or DCM.

Protodeboronation: Often employs radical initiators and specific conditions to achieve the desired transformation.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Protodeboronation: Results in the formation of the corresponding hydrocarbon.

Wissenschaftliche Forschungsanwendungen

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism of action for 4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the carbon-carbon bond . The compound’s effectiveness is due to its stability and reactivity under mild conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.

4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Known for its unique reactivity and low toxicity.

Uniqueness

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is unique due to its tetrahydropyranyl group, which provides additional stability and reactivity compared to other boronic esters . This makes it particularly useful in complex organic syntheses where stability under various conditions is crucial .

Biologische Aktivität

4-(4-Tetrahydropyranyl)phenylboronic Acid Pinacol Ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydropyranyl group and a phenylboronic acid moiety, contributing to its reactivity and interaction with biological targets.

- Molecular Formula: C17H25BO3

- Molecular Weight: 288.19 g/mol

- CAS Number: 1312479-26-7

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known for their capacity to form reversible covalent bonds with diols, which can influence the activity of proteins and enzymes involved in critical biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their function. This is particularly relevant in the context of cancer therapy, where enzyme inhibitors are crucial.

- Receptor Modulation: It can modulate receptor activity, which may play a role in signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antitumor Activity: Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, its ability to induce apoptosis in MCF-7 breast cancer cells has been noted.

- Antioxidant Properties: The compound may exhibit antioxidant effects, protecting cells from oxidative stress-induced damage.

- Anti-inflammatory Effects: Some studies indicate that it could modulate inflammatory responses by affecting cytokine production.

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological implications of boronic acid derivatives, including this compound:

Table 1: Summary of Key Studies

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(oxan-4-yl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-8,14H,9-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLXOYKSKYTGKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.